molecular formula C13H10F2N2S B15151315 1-(3,4-Difluorophenyl)-3-phenylthiourea

1-(3,4-Difluorophenyl)-3-phenylthiourea

Cat. No.: B15151315
M. Wt: 264.30 g/mol
InChI Key: WXZMDPLDLACDOK-UHFFFAOYSA-N
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Description

1-(3,4-Difluorophenyl)-3-phenylthiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and material science. The presence of fluorine atoms in the phenyl ring enhances the compound’s chemical stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Difluorophenyl)-3-phenylthiourea typically involves the reaction of 3,4-difluoroaniline with phenyl isothiocyanate. The reaction is carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Difluorophenyl)-3-phenylthiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the thiourea group can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of corresponding amines.

    Substitution: The fluorine atoms in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent at room temperature.

    Reduction: Lithium aluminum hydride; performed in an inert atmosphere, usually in tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

1-(3,4-Difluorophenyl)-3-phenylthiourea has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of proteases and other thiol-containing enzymes.

    Medicine: Explored for its anticancer and antimicrobial properties. The compound’s ability to interact with biological targets makes it a candidate for drug development.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3,4-Difluorophenyl)-3-phenylthiourea involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s thiourea group can form strong hydrogen bonds and coordinate with metal ions, affecting the activity of metalloproteins and other biological macromolecules. The presence of fluorine atoms enhances the compound’s lipophilicity, facilitating its penetration into cells and interaction with intracellular targets.

Comparison with Similar Compounds

  • 1-(2,4-Difluorophenyl)-3-phenylthiourea
  • 1-(3,4-Difluorophenyl)-3-phenylurea
  • 1-(3,4-Difluorophenyl)-3-(4-methylphenyl)thiourea

Comparison: 1-(3,4-Difluorophenyl)-3-phenylthiourea is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which influences its chemical reactivity and biological activity. Compared to its analogs, this compound exhibits enhanced stability and potency in various applications, making it a valuable tool in scientific research and industrial processes.

Properties

Molecular Formula

C13H10F2N2S

Molecular Weight

264.30 g/mol

IUPAC Name

1-(3,4-difluorophenyl)-3-phenylthiourea

InChI

InChI=1S/C13H10F2N2S/c14-11-7-6-10(8-12(11)15)17-13(18)16-9-4-2-1-3-5-9/h1-8H,(H2,16,17,18)

InChI Key

WXZMDPLDLACDOK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NC2=CC(=C(C=C2)F)F

Origin of Product

United States

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